molecular formula C16H16N4O3S B2866270 1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1396627-35-2

1-(benzo[d]thiazol-2-yl)azetidin-3-yl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2866270
CAS RN: 1396627-35-2
M. Wt: 344.39
InChI Key: IEICEIJDBTYILF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the benzo[d]thiazol-2-yl group might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzo[d]thiazol-2-yl group could potentially influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a new series of compounds incorporating the pyrazole moiety, evaluated for their antihyperglycemic and renoprotective activities. Among these, some compounds exhibited remarkable anti-diabetic potency, while others showed significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017). Another study focused on the base-catalyzed ring transformation of azetidin-2-one derivatives, shedding light on the structural prerequisites for ring transformations and providing insights into synthetic pathways for such compounds (Sápi et al., 1997).

Biological Activity

Various studies have been conducted to evaluate the biological activities of these compounds. For instance, novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids has been achieved, showing moderate antimicrobial activities and suggesting potential as medicines due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018). Another study synthesized a series of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities, highlighting their pharmacological potential (Mistry & Desai, 2006).

Antimicrobial and Anticancer Evaluation

A series of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives were synthesized and evaluated for their in vitro antimicrobial activity, showing moderate to good inhibition against various bacterial and fungal strains (Gilani et al., 2016). Additionally, new thiazole/benzothiazole fused pyranopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, demonstrating selective cytotoxicity to cancer cells compared to normal cells (Nagaraju et al., 2020).

Corrosion Inhibition

The application of thiazole derivatives as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution has been explored, indicating that these compounds effectively inhibit corrosion, with their adsorption on the steel surface following Langmuir adsorption isotherm (Yadav, Sharma, & Kumar, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some benzothiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some benzothiazole derivatives have been found to exhibit cytotoxicity against certain human cancer cell lines .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthesis methods and the study of its mechanism of action .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-methoxy-1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-19-9-11(14(18-19)22-2)15(21)23-10-7-20(8-10)16-17-12-5-3-4-6-13(12)24-16/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICEIJDBTYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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